molecular formula C25H29BrN2O B11703503 5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11703503
M. Wt: 453.4 g/mol
InChI Key: VMLRQBNZFFNOON-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structural features, which include a bromophenyl group and a pentylcyclohexylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the necessary precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

    Cyclohexylphenyl Intermediate: The cyclohexylphenyl group is synthesized separately, often involving Friedel-Crafts alkylation.

    Oxadiazole Ring Formation: The final step involves the cyclization reaction to form the oxadiazole ring. This can be achieved through the reaction of the bromophenyl and cyclohexylphenyl intermediates with appropriate reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions, forming more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole include other oxadiazoles with different substituents These compounds share the oxadiazole ring but differ in their functional groups, leading to variations in their chemical and physical properties

Properties

Molecular Formula

C25H29BrN2O

Molecular Weight

453.4 g/mol

IUPAC Name

5-(4-bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C25H29BrN2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24-27-25(29-28-24)22-14-16-23(26)17-15-22/h10-19H,2-9H2,1H3

InChI Key

VMLRQBNZFFNOON-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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